molecular formula C9H5BrFNO B2512302 7-Bromo-8-fluoroquinolin-4-ol CAS No. 2111860-37-6

7-Bromo-8-fluoroquinolin-4-ol

Cat. No.: B2512302
CAS No.: 2111860-37-6
M. Wt: 242.047
InChI Key: DHGUXOLSIZFBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

While the specific mechanism of action for 7-Bromo-8-fluoroquinolin-4-ol is not available, fluoroquinolones, a class of compounds to which it belongs, are known to inhibit bacterial DNA gyrase and topoisomerase IV .

Safety and Hazards

7-Bromo-8-fluoroquinolin-4-ol may cause respiratory irritation, skin irritation, and serious eye irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-8-fluoroquinolin-4-ol include other fluorinated quinolines, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its reactivity and specificity in various chemical reactions and biological processes .

Properties

IUPAC Name

7-bromo-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGUXOLSIZFBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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